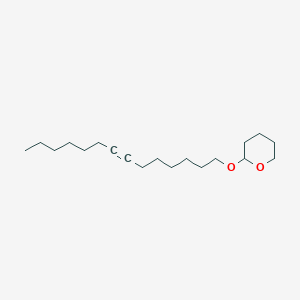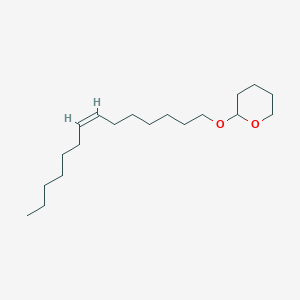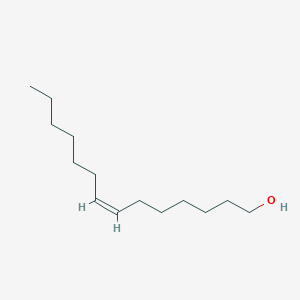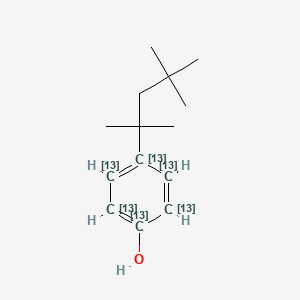
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of Curcuma longa, commonly known as turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, Curcumin has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is complex and not fully understood. It has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer development. 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a crucial role in the regulation of inflammatory genes.
Biochemische Und Physiologische Effekte
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. In addition, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to exhibit anticancer properties by inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and availability. It is also relatively inexpensive compared to other natural compounds. However, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has some limitations, including its low bioavailability, which limits its therapeutic efficacy. It is also unstable under physiological conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of research is the development of novel formulations that can improve its bioavailability and efficacy. Another area of research is the investigation of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one's potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the study of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one's mechanism of action and its interaction with other signaling pathways can provide insights into its therapeutic potential.
Synthesemethoden
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method of synthesis is the extraction of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one from turmeric. The process involves the extraction of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-oneoids from the rhizome of turmeric using solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular disease, and diabetes. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
53350-27-9 |
|---|---|
Produktname |
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one |
Molekularformel |
C₂₀H₂₂O₇ |
Molekulargewicht |
374.38 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






